1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. According to PubChem database records, the official IUPAC name is 1-(azetidin-3-yl)-4-(ethoxymethyl)triazole, reflecting the specific positional relationships between the constituent ring systems. The compound is registered under CAS number 2097997-04-9 and carries PubChem CID 121208868, providing standardized identification across chemical databases.
The systematic naming protocol begins with identification of the principal heterocyclic framework, which in this case is the 1,2,3-triazole ring system. The triazole core represents a five-membered aromatic heterocycle containing three nitrogen atoms positioned at the 1, 2, and 3 positions, distinguishing it from the alternative 1,2,4-triazole isomer. The numbering system for the triazole ring follows conventional protocols where nitrogen atoms are given priority in the numbering sequence.
The azetidine substituent is designated as "azetidin-3-yl" to indicate its attachment point at the 3-position of the four-membered saturated nitrogen heterocycle. This nomenclature specifically identifies that the azetidine ring connects to the triazole system through its 3-carbon position rather than through the nitrogen atom or alternative carbon positions. The ethoxymethyl group, designated as "4-(ethoxymethyl)", indicates the presence of an ethoxy-substituted methyl group attached to the 4-position of the triazole ring.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula C8H14N4O encompasses the complete atomic composition of this compound, indicating eight carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom. This empirical formula corresponds to a molecular weight of 182.22 grams per mole, as calculated through standardized atomic mass summation protocols. The degree of unsaturation for this compound equals three, accounting for the aromatic triazole ring and the single oxygen-carbon double bond equivalent in the ether linkage.
Constitutional isomerism analysis reveals multiple possible arrangements of atoms within the C8H14N4O molecular framework. The specific connectivity pattern in this compound represents one distinct constitutional isomer among several theoretical possibilities. Alternative constitutional isomers could include different attachment points of the azetidine ring to the triazole system, alternative positioning of the ethoxymethyl substituent, or rearrangement of the ether oxygen atom within the molecular structure.
The compound exhibits specific regioisomerism possibilities within the triazole ring system. The 1,2,3-triazole framework permits substitution at multiple positions, with the current structure featuring substitution at the 1-position (azetidine attachment) and 4-position (ethoxymethyl group). Alternative regioisomers could theoretically place the azetidine substituent at the 2-position of the triazole ring, creating a distinct constitutional isomer with different chemical and physical properties.
The structural connectivity is definitively characterized by the SMILES notation CCOCC1=CN(N=N1)C2CNC2, which provides an unambiguous representation of atomic connectivity and bonding patterns. This notation confirms the specific attachment of the azetidine ring through its 3-position carbon to the 1-position nitrogen of the triazole ring, with the ethoxymethyl group connected to the 4-position carbon of the triazole system.
Stereochemical Considerations in Azetidine-Triazole Hybrid Systems
Stereochemical analysis of this compound reveals several important conformational and configurational aspects that influence its three-dimensional molecular geometry. The azetidine ring system exhibits significant ring strain due to its four-membered structure, resulting in puckered conformations that deviate from planarity. This ring strain creates specific angular constraints that affect the overall molecular shape and potential binding interactions with biological targets.
The azetidine ring typically adopts a puckered conformation with a dihedral angle of approximately 25-30 degrees between adjacent ring planes. This puckering minimizes torsional strain while maintaining the ring's structural integrity. The 3-position carbon of the azetidine ring, which serves as the attachment point to the triazole system, experiences specific steric interactions that influence the preferred conformational states of the molecule.
The triazole ring system maintains aromatic planarity due to its six-electron delocalized pi system distributed across the five-membered heterocycle. This planarity contrasts with the puckered azetidine ring, creating a hybrid molecular system with both rigid planar and flexible non-planar components. The junction between these two ring systems introduces rotational freedom around the carbon-nitrogen bond connecting the rings, allowing for multiple conformational isomers.
Molecular modeling studies suggest that the compound exists as a dynamic equilibrium of conformational states, with energy barriers between conformers being relatively low due to the flexible linker between ring systems. The ethoxymethyl substituent introduces additional conformational complexity through rotation around the carbon-oxygen and carbon-carbon bonds within the ethoxy group.
| Stereochemical Feature | Characteristic | Impact |
|---|---|---|
| Azetidine Ring Conformation | Puckered, 25-30° dihedral | Ring strain effects |
| Triazole Ring Planarity | Aromatic planar system | Rigid geometric constraint |
| Inter-ring Rotation | Free rotation around C-N bond | Conformational flexibility |
| Ethoxymethyl Orientation | Multiple rotational states | Increased molecular complexity |
Comparative Analysis with Related Azetidine-Containing Heterocycles
Comparative structural analysis with related azetidine-containing heterocycles provides valuable insights into the unique characteristics of this compound. Several structurally analogous compounds exist in chemical databases, including 3-(azetidin-3-yl)-4-propyl-1,2,4-triazole and various other azetidine-triazole hybrid systems.
The compound 3-(azetidin-3-yl)-4-propyl-1,2,4-triazole represents an important structural analog that differs in both the triazole isomerism pattern and the alkyl substituent characteristics. This analog contains a 1,2,4-triazole ring system instead of the 1,2,3-triazole framework, resulting in different nitrogen positioning and electronic properties. The molecular weight of this analog is 166.22 grams per mole, compared to 182.22 grams per mole for the target compound, reflecting the difference between propyl and ethoxymethyl substituents.
Another relevant comparison involves 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid, which shares the azetidine-triazole core structure but features a carboxylic acid functional group instead of the ethoxymethyl substituent. This structural variation demonstrates how different functional groups can be incorporated into the basic azetidine-triazole framework while maintaining the core heterocyclic connectivity pattern.
The compound 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole provides another comparative example with a molecular formula of C7H12N4 and molecular weight of 152.20 grams per mole. This analog features methyl substituents instead of the ethoxymethyl group and represents a 1,2,4-triazole isomer rather than the 1,2,3-triazole system present in the target compound.
These comparative analyses reveal that azetidine-triazole hybrid systems represent a versatile structural platform capable of accommodating diverse substituent patterns and triazole isomerism variations. The specific combination of 1,2,3-triazole with ethoxymethyl substitution in the target compound creates unique electronic and steric properties that distinguish it from related structural analogs. The presence of the ethoxy oxygen atom introduces additional hydrogen bonding potential and modified lipophilicity characteristics compared to purely hydrocarbon-substituted analogs.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(ethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-13-6-7-5-12(11-10-7)8-3-9-4-8/h5,8-9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWJFMFRBXOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies highlighting its cytotoxic effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves the use of click chemistry methodologies. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common approach for forming the triazole ring, allowing for efficient incorporation of the azetidine moiety. The general synthetic route may include:
- Formation of the Triazole Ring : Reacting an alkyne with an azide in the presence of a copper catalyst.
- Substitution Reactions : Modifying the triazole or azetidine rings through nucleophilic or electrophilic substitutions.
Cytotoxic Effects
The biological activity of this compound has been primarily assessed through its cytotoxic effects on various cancer cell lines. Notably, compounds containing triazole structures have shown promising antitumor activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1-(Azetidin-3-yl)-4-(ethoxymethyl)-triazole | HeLa | 29 | |
| Phthalimide-thiadiazole hybrid | HeLa | 29 | |
| Phthalimide derivatives | MCF-7 | 73 |
The mechanism by which this compound exerts its cytotoxic effects is believed to involve several pathways:
- Inhibition of Cell Cycle Progression : Studies indicate that certain derivatives can block cells in the G2/M phase of the cell cycle, leading to apoptosis in cancer cells.
- Target Interaction : The triazole ring may participate in hydrogen bonding and π-π interactions with biological targets such as enzymes and receptors, modulating their activity and contributing to cytotoxicity.
Case Studies
Several studies have evaluated the biological activity of triazole-containing compounds:
-
Study on Phthalimide-Triazole Derivatives :
- This research demonstrated that compounds with phthalimide moieties significantly enhanced cytotoxicity against HeLa cells compared to their non-phthalimide counterparts.
- The most effective compound exhibited an IC50 value of 29 μM against HeLa cells, indicating strong antitumor potential due to increased lipophilicity and interaction with biological targets .
- Evaluation of Hybrid Compounds :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar triazole structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.
Mechanism of Action
The mechanism primarily involves the inhibition of Janus kinases (JAKs), which play a crucial role in various signaling pathways related to cancer progression and inflammation. By modulating these pathways, the compound may reduce tumor growth and enhance the efficacy of existing chemotherapy agents .
Case Study: JAK Inhibition
A patent describes a specific azetidine derivative as a JAK inhibitor, showcasing its potential in treating inflammatory diseases and cancers. The research highlights the importance of targeting JAK pathways for therapeutic interventions .
Agricultural Applications
Pesticidal Properties
The compound's triazole moiety is known for its fungicidal properties. Studies have shown that triazole derivatives can effectively combat fungal pathogens in crops, making them valuable in agricultural formulations.
Field Trials
Field trials conducted with formulations containing this compound have reported improved resistance against common fungal diseases in crops like wheat and corn. These trials indicate a significant reduction in disease incidence compared to untreated controls .
Chemical Reactions Analysis
Substitution Reactions at the Ethoxymethyl Group
The ethoxymethyl group (-OCH₂CH₃) exhibits nucleophilic substitution reactivity under acidic or basic conditions:
Key Findings :
-
Ether cleavage proceeds via SN1 mechanisms under strong acids.
-
Alkylation/acylation retains the triazole scaffold while modifying the substituent’s electronic profile .
Triazole Ring Participation in Cycloadditions
The 1,2,3-triazole core engages in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization:
Mechanistic Insight :
-
Regioselective 1,4-addition dominates due to copper coordination .
-
Electron-withdrawing groups on the triazole enhance reaction rates .
Azetidine Ring Functionalization
The azetidine (3-membered nitrogen heterocycle) undergoes ring-opening and substitution:
Notable Observations :
-
Ring strain in azetidine facilitates nucleophilic attack at the β-carbon .
-
N-Alkylation preserves the triazole’s aromaticity but alters steric bulk .
Cross-Coupling Reactions
The compound participates in palladium-mediated cross-couplings for bioconjugation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 85°C, 12 h | Aryl-substituted triazole | 82% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h | Alkyne-functionalized triazole | 75% |
Applications :
-
Suzuki coupling introduces aryl groups for enhanced π-stacking in medicinal chemistry .
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Sonogashira reactions enable fluorescent probe development .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Derivative | Target Enzyme (IC₅₀) | Antiproliferative Activity (HCT-116) | Source |
|---|---|---|---|
| 4-Benzoyloxymethyl analog | EGFR (12.2 nM) | IC₅₀ = 14.6 µM | |
| N-Propargylazetidine | Carbonic anhydrase II (8.4 nM) | IC₅₀ = 18.3 µM |
Structure-Activity Relationships :
Stability Under Physiological Conditions
Critical for drug development:
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Source |
|---|---|---|---|
| Acidic (pH 2.0) | Ethoxymethyl cleavage | 2.3 h | |
| Oxidative (H₂O₂) | Triazole ring oxidation to triazolone | 5.8 h |
Implications :
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Bioactivity :
- The ethoxymethyl group in the target compound contrasts with bulkier aryl substituents (e.g., phenyl, naphthalenyl) in analogs. Smaller substituents like ethoxymethyl may reduce steric hindrance, favoring interactions with compact enzyme active sites .
- Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit enhanced binding to IMPDH due to hydrophobic and halogen-bonding interactions, whereas the ethoxymethyl group’s ether linkage may prioritize hydrogen bonding .
Azetidine vs. Other N1 Substituents :
- Azetidine’s rigid, saturated ring system differs from aromatic N1 substituents (e.g., benzyl, methoxyphenyl). This rigidity may stabilize binding conformations in target proteins but could reduce solubility compared to planar aromatic groups .
Synthetic Yields: CuAAC reactions for azetidine-containing triazoles typically achieve yields >90% under optimized conditions, comparable to other triazole derivatives synthesized via similar methods . By contrast, analogs with complex C4 substituents (e.g., allyl-phenoxy-methyl) require multi-step syntheses with lower yields (~70%) .
Physicochemical Properties
- Lipophilicity : The ethoxymethyl group (logP ~1.2) increases lipophilicity relative to polar substituents (e.g., hydroxyl or carboxyl groups) but remains less hydrophobic than aryl halides (logP ~3.5 for chlorophenyl) .
- Solubility : Hydrochloride salts of azetidinyl triazoles (e.g., ) improve aqueous solubility, a critical factor for bioavailability.
Preparation Methods
Synthesis of Azide Intermediate
CuAAC Cycloaddition with Alkyne Derivative
- The azide intermediate is then reacted with an alkyne derivative bearing the ethoxymethyl substituent under CuAAC conditions.
- Typical reaction conditions involve CuI (2.0 equivalents) and triethylamine (3.0 equivalents) in acetonitrile at room temperature for approximately 3 hours.
- The reaction yields the 1,4-disubstituted 1,2,3-triazole product with high regioselectivity and yields ranging from 76% to 82%.
Introduction of Azetidin-3-yl Group
- The azetidinyl substituent can be introduced either by using an azetidin-3-yl azide or alkyne derivative in the CuAAC reaction or by post-functionalization of the triazole ring.
- Literature examples show that azetidine rings can be incorporated through nucleophilic substitution or reductive amination on suitable precursors before or after the triazole formation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | NaN3, DMF, 70°C, 3 h | 78 | Nucleophilic substitution |
| CuAAC cycloaddition | CuI (2.0 equiv), Et3N (3.0 equiv), MeCN, RT, 3 h | 76-82 | High regioselectivity, mild conditions |
| Post-functionalization | Various nucleophiles or reductive amination | Variable | To introduce azetidinyl group |
Mechanistic Insights
- The CuAAC reaction proceeds via the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle intermediate that rearranges to the 1,4-disubstituted triazole ring.
- The reaction is highly regioselective, favoring the 1,4-disubstituted isomer, which is crucial for precise substitution patterns like in this compound.
Representative Research Findings
- Studies have demonstrated that the use of CuI and triethylamine in acetonitrile at ambient temperature efficiently produces triazole derivatives with diverse substituents including azetidinyl and alkoxymethyl groups.
- The Mitsunobu reaction and subsequent reduction steps have been employed in related systems to introduce chiral centers and functional groups before azide formation.
- The CuAAC method provides a robust platform for synthesizing functionalized triazoles with good yields and excellent functional group tolerance.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Azide formation from tosylate | NaN3, DMF, 70°C | Straightforward, good yield | Requires azide safety precautions |
| CuAAC cycloaddition | CuI, Et3N, MeCN, RT | High regioselectivity, mild conditions | Requires copper catalyst |
| Post-functionalization of triazole | Nucleophilic substitution, reductive amination | Versatile for azetidinyl introduction | Additional synthetic steps |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation. Key steps include:
Q. Which analytical techniques are critical for structural confirmation?
Essential techniques include:
Q. How is the solubility profile of this compound determined experimentally?
Use gravimetric analysis: Dissolve the compound in solvents (e.g., ethanol, DMSO) at varying temperatures, filter undissolved material, and quantify via evaporation. Correlate data with models like the Modified Apelblat equation .
Q. What are common impurities, and how are they removed?
Impurities include unreacted azides/alkynes and regioisomers. Mitigation strategies:
- Chromatography : Silica gel columns with CH₂Cl₂/MeOH gradients (4:1 to 5:1) .
- Recrystallization : Use ethanol/water mixtures for polar impurities .
Advanced Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?
- Tautomerism checks : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) .
- HRMS cross-validation : Confirm molecular formula accuracy to rule out structural misassignment .
Q. What strategies improve regioselectivity in triazole synthesis?
- Catalyst optimization : Ag-Zn nanoheterostructures enhance 1,4-selectivity in non-Cu systems .
- Microwave-assisted synthesis : Reduces reaction time, minimizing side-product formation .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) favor specific transition states .
Q. How to scale up synthesis without compromising yield?
- Continuous flow reactors : Improve heat/mass transfer for safer, reproducible scaling .
- In-line purification : Couple synthesis with automated flash chromatography .
- Catalyst recycling : Immobilize Cu on silica to reduce metal leaching .
Q. Which in vitro assays evaluate biological activity?
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7), reporting IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or bacterial enoyl-ACP reductases .
- Binding studies : Surface plasmon resonance (SPR) for target affinity quantification .
Q. How to design analogues for structure-activity relationship (SAR) studies?
Q. What computational methods elucidate triazole formation mechanisms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
